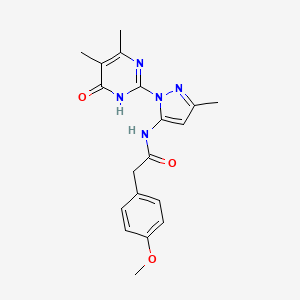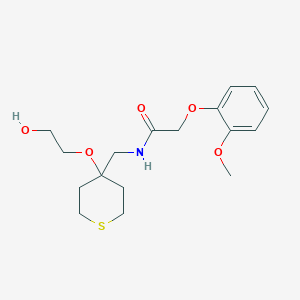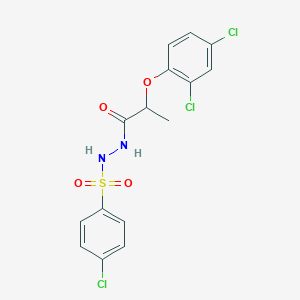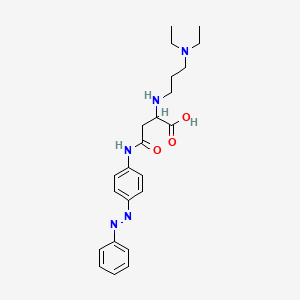
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as DMAPT, is a synthetic compound that has shown promising results in various scientific research studies. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione inhibits the transcription factor NF-κB, which plays a key role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione inhibits NF-κB by targeting the upstream kinase IKK, which is responsible for the phosphorylation and activation of NF-κB. By inhibiting IKK, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione prevents the activation of NF-κB and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of cell proliferation and induction of apoptosis
- Reduction of pro-inflammatory cytokine and chemokine production
- Suppression of autoantibody production
- Reduction of disease severity in animal models of autoimmune disorders
Advantages and Limitations for Lab Experiments
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for laboratory experiments, including its relatively simple synthesis method, low cost, and well-established mechanism of action. However, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione treatment.
Future Directions
There are several future directions for 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research, including:
- Identification of new therapeutic applications for 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, including other inflammatory and autoimmune disorders
- Development of more potent and selective 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione analogs
- Investigation of the potential synergistic effects of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione with other chemotherapeutic agents
- Optimization of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione delivery methods, including nanoparticle-based delivery systems
- Clinical trials to evaluate the safety and efficacy of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione in human patients with cancer and other diseases.
Conclusion:
In conclusion, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a promising small molecule inhibitor of NF-κB with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a well-established mechanism of action and has been extensively studied in laboratory experiments. However, further research is needed to fully understand the potential benefits and limitations of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and to develop more potent and selective analogs for clinical use.
Synthesis Methods
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can be synthesized by reacting 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)benzene. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione. The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory cells. In autoimmune disorder research, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune disease symptoms.
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21(2)14-10-8-13(9-11-14)20-15-12-18(23)22(19(15)24)16-6-4-5-7-17(16)25-3/h4-11,15,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSHGSYDCDKDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)



![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)
